molecular formula C16H23N3O5S B4492071 1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4492071
M. Wt: 369.4 g/mol
InChI Key: JWLYPRLPZGPVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with methanesulfonyl, methoxy, and methylcarbamoyl groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of methanesulfonyl, methoxy, and methylcarbamoyl groups through nucleophilic substitution, electrophilic addition, or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form alcohols or amines.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-(2-METHOXY-5-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Comparison: 1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-5-(methylcarbamoyl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-17-15(20)11-6-7-14(24-2)13(9-11)18-16(21)12-5-4-8-19(10-12)25(3,22)23/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYPRLPZGPVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-METHANESULFONYL-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

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